molecular formula C10H6BrFN2O B13707910 5-Bromo-4-(4-fluorophenyl)imidazole-2-carbaldehyde

5-Bromo-4-(4-fluorophenyl)imidazole-2-carbaldehyde

Cat. No.: B13707910
M. Wt: 269.07 g/mol
InChI Key: OEWJHIVOWTWEFY-UHFFFAOYSA-N
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Description

5-Bromo-4-(4-fluorophenyl)imidazole-2-carbaldehyde is a chemical compound belonging to the imidazole family, characterized by the presence of a bromine atom at the 5th position, a fluorophenyl group at the 4th position, and an aldehyde group at the 2nd position of the imidazole ring. Imidazoles are a class of heterocyclic compounds that play a crucial role in various biological and chemical processes due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(4-fluorophenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(4-fluorophenyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: 5-Bromo-4-(4-fluorophenyl)imidazole-2-carboxylic acid.

    Reduction: 5-Bromo-4-(4-fluorophenyl)imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(4-fluorophenyl)imidazole-2-carbaldehyde is largely dependent on its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The presence of the bromine and fluorophenyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(4-fluorophenyl)imidazole-2-carbaldehyde is unique due to the combined presence of bromine and fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern on the imidazole ring can enhance its interaction with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H6BrFN2O

Molecular Weight

269.07 g/mol

IUPAC Name

5-bromo-4-(4-fluorophenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H6BrFN2O/c11-10-9(13-8(5-15)14-10)6-1-3-7(12)4-2-6/h1-5H,(H,13,14)

InChI Key

OEWJHIVOWTWEFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(NC(=N2)C=O)Br)F

Origin of Product

United States

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